molecular formula C8H6FNO4 B130857 Methyl 4-fluoro-2-nitrobenzoate CAS No. 151504-81-3

Methyl 4-fluoro-2-nitrobenzoate

Cat. No. B130857
CAS RN: 151504-81-3
M. Wt: 199.14 g/mol
InChI Key: YBAZOLISUXINHV-UHFFFAOYSA-N
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Description

“Methyl 4-fluoro-2-nitrobenzoate” is a chemical compound with the molecular formula C8H6FNO4 . It has an average mass of 199.136 Da and a monoisotopic mass of 199.028091 Da .


Synthesis Analysis

The synthesis of “Methyl 4-fluoro-2-nitrobenzoate” involves several steps. One method involves the reaction of 4-fluoro-2-nitro-benzoic acid methyl ester with dimethylamine hydrochloride and potassium carbonate . The reaction mixture is stirred at 60°C for 7 hours, and the desired product is obtained in 61% yield .


Molecular Structure Analysis

The InChI code for “Methyl 4-fluoro-2-nitrobenzoate” is 1S/C8H6FNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 4-fluoro-2-nitrobenzoate” is a solid at room temperature . Its exact boiling point, melting point, and density are not specified in the available resources .

Scientific Research Applications

Chemical Synthesis

“Methyl 4-fluoro-2-nitrobenzoate” is a chemical compound with the molecular formula C8H6FNO4 . It is used in various chemical synthesis processes. The compound is often used as a reagent in the synthesis of other chemical compounds .

Preparation of Dimethyl 3-nitro-3’,4-oxydibenzoate

“Methyl 4-fluoro-2-nitrobenzoate” is used to prepare “dimethyl 3-nitro-3’,4-oxydibenzoate” by reacting with "3-hydroxy-benzoic acid methyl ester" . This reaction is a key step in the synthesis of certain types of organic compounds.

Material Science Research

In the field of material science, “Methyl 4-fluoro-2-nitrobenzoate” can be used in the development of new materials. Its properties can influence the characteristics of the resulting material .

Safety and Handling

“Methyl 4-fluoro-2-nitrobenzoate” is classified under GHS07 for safety. It comes with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and safety measures should be taken when working with this compound.

Safety and Hazards

“Methyl 4-fluoro-2-nitrobenzoate” is classified as a warning hazard under the GHS classification . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

properties

IUPAC Name

methyl 4-fluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAZOLISUXINHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565793
Record name Methyl 4-fluoro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-2-nitrobenzoate

CAS RN

151504-81-3
Record name Benzoic acid, 4-fluoro-2-nitro-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-2-nitrobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID30565793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-fluoro-2-nitrobenzoate
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Synthesis routes and methods I

Procedure details

Thionyl chloride (31.5 ml; 0.432 mol) was slowly added dropwise at 0° C. to a solution of 4-fluoro-2-nitrobenzoic acid (16.0 g; 86.4 mmol) in methanol (240 ml). After warming to RT, stirring overnight and boiling under reflux for 4 h, the reaction solution was concentrated in vacuo and partitioned between ethyl acetate and potassium hydrogencarbonate solution. Drying and concentration of the organic phase afforded a yellow oil.
Quantity
31.5 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Thionyl chloride (31.5 ml; 0.432 mol) was slowly added dropwise at 0C to a solution of 4-fluoro-2-nitrobenzoic acid (16.0 g, 86.4 mmol) in methanol (240 ml). After warming to RT, stirring overnight and boiling under reflux for 4 h, the reaction solution was concentrated in vacuo and partitioned between ethyl acetate and potassium hydrogencarbonate solution. Drying and concentration of the organic phase afforded a yellow oil.
Quantity
31.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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